

An In-depth Technical Guide to (Dimethylamino)heptanol: Chemical Structure, Properties, and Synthesis

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Compound of Interest		
Compound Name:	Heptanol, (dimethylamino)-	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (dimethylamino)heptanol isomers. Due to the limited publicly available data on specific isomers of (dimethylamino)heptanol, this guide focuses on providing a foundational understanding based on related compounds and general principles of amino alcohols, a class of compounds with significant interest in medicinal chemistry.

Chemical Structure and Isomerism

(Dimethylamino)heptanol encompasses a group of structural isomers with the molecular formula C₉H₂₁NO. These compounds feature a seven-carbon heptane backbone substituted with both a dimethylamino group (-N(CH₃)₂) and a hydroxyl group (-OH). The relative positions of these two functional groups along the heptane chain give rise to a variety of isomers, each with potentially unique chemical and physical properties.

The primary isomers of interest are the simple, acyclic forms where both functional groups are attached to the heptane chain. Examples include:

• 7-(Dimethylamino)heptan-1-ol: The dimethylamino group is at one end of the chain, and the hydroxyl group is at the other.



- 1-(Dimethylamino)heptan-2-ol: The dimethylamino group is at the C1 position, and the hydroxyl group is at the C2 position.
- 2-(Dimethylamino)heptan-1-ol: The hydroxyl group is at the C1 position, and the dimethylamino group is at the C2 position.

The systematic naming of these isomers indicates the locants of the dimethylamino and hydroxyl groups on the heptane chain.

Physicochemical Properties

Quantitative physicochemical data for specific (dimethylamino)heptanol isomers is not extensively documented in publicly accessible literature. However, we can infer general properties based on the behavior of similar amino alcohols and long-chain alcohols.

Property	7- (Dimethylamino)he ptan-1-ol (Predicted/Analogo us Data)	1- (Dimethylamino)he ptan-2-ol (Predicted/Analogo us Data)	2- (Dimethylamino)he ptan-1-ol (Predicted/Analogo us Data)
Molecular Formula	C ₉ H ₂₁ NO	C ₉ H ₂₁ NO	C ₉ H ₂ 1NO
Molecular Weight	159.27 g/mol	159.27 g/mol	159.27 g/mol
Boiling Point	Data not available	Data not available	Data not available
Melting Point	Data not available	Data not available	Data not available
Density	Data not available	Data not available	Data not available
Solubility	Expected to be slightly soluble in water, with good solubility in organic solvents.	Expected to be slightly soluble in water, with good solubility in organic solvents.	Expected to be slightly soluble in water, with good solubility in organic solvents.
рКа	The tertiary amine would have a pKa in the range of 9-10.	The tertiary amine would have a pKa in the range of 9-10.	The tertiary amine would have a pKa in the range of 9-10.



Note: The data in this table is largely predictive and based on the properties of analogous compounds. Experimental determination is required for accurate values.

Synthesis of (Dimethylamino)heptanol Isomers

The synthesis of (dimethylamino)heptanol isomers can be approached through several established organic chemistry methodologies. The choice of synthetic route will depend on the desired isomer and the availability of starting materials.

General Synthetic Strategies

A common and versatile method for the synthesis of amino alcohols is the ring-opening of epoxides with amines. This reaction is typically regioselective and can be used to produce a variety of β-amino alcohols.

Another general approach involves the reductive amination of a suitable keto-alcohol or the alkylation of an amino alcohol. For instance, a primary or secondary aminoheptanol could be N-methylated to introduce the dimethylamino group.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for preparing a (dimethylamino)heptanol isomer, highlighting key steps and decision points.



Heptene Derivative Keto-alcohol Key Synthetic Steps Reductive Amination Ring Opening with Dimethylamine Product (Dimethylamino)heptanol Isomer

Generalized Synthetic Workflow for (Dimethylamino)heptanol

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Caption: Generalized synthetic routes to (dimethylamino)heptanol isomers.

Experimental Protocol: N-methylation of an Amino Alcohol (General Procedure)

This protocol describes a general method for the N-methylation of a primary or secondary amino alcohol to a tertiary dimethylamino alcohol using formaldehyde and a reducing agent, a process known as the Eschweiler-Clarke reaction.

Materials:



- Aminoheptanol isomer
- Formaldehyde (37% aqueous solution)
- Formic acid (or other reducing agent like sodium borohydride)
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution
- · Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aminoheptanol isomer.
- Add an excess of aqueous formaldehyde solution.
- Slowly add formic acid to the mixture. The reaction is often exothermic and may require cooling.
- Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Cool the reaction mixture to room temperature and make it basic by the slow addition of a saturated sodium bicarbonate solution.
- Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).



- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (dimethylamino)heptanol product.
- Purify the crude product by distillation or column chromatography as needed.

Spectroscopic Characterization

Spectroscopic data for specific (dimethylamino)heptanol isomers is scarce. However, the expected spectral features can be predicted based on the functional groups present.

- ¹H NMR: The spectrum would show characteristic signals for the N-methyl protons (a singlet around 2.2-2.5 ppm), protons on the carbon bearing the hydroxyl group (a multiplet), and the aliphatic protons of the heptane chain.
- 13C NMR: The spectrum would display nine distinct carbon signals, including those corresponding to the N-methyl groups, the carbon attached to the hydroxyl group, the carbon attached to the dimethylamino group, and the remaining carbons of the heptane chain.
- IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and C-N stretching of the tertiary amine.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragmentation patterns, including alpha-cleavage adjacent to the nitrogen and oxygen atoms.

Potential Biological Activity and Signaling Pathways

While specific biological activities of simple (dimethylamino)heptanol isomers are not well-documented, the broader class of amino alcohols is known to possess a wide range of pharmacological properties.

Known Activities of Amino Alcohols

Amino alcohols are key structural motifs in many pharmaceuticals. Their biological effects are diverse and include:

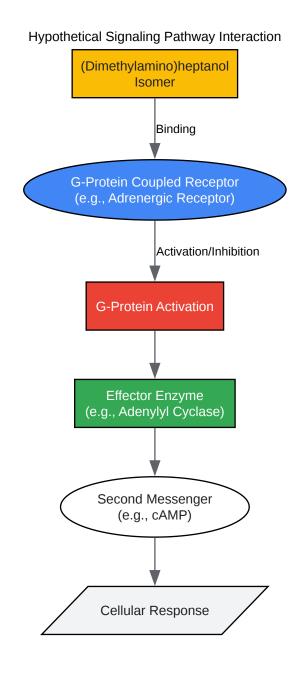


- Beta-Adrenergic Receptor Blockade: Many beta-blockers, used to treat cardiovascular conditions, are amino alcohols.
- Antimicrobial and Antifungal Activity: Certain amino alcohols have shown efficacy against various bacteria and fungi.
- Antimalarial Activity: Quinine and related antimalarial drugs are based on an amino alcohol structure.

Potential Signaling Pathway Interactions

Given the structural similarities to known bioactive molecules, it is plausible that (dimethylamino)heptanol isomers could interact with various biological signaling pathways. A hypothetical interaction is illustrated below.





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